![molecular formula C22H22N2O2 B2794775 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea CAS No. 1396884-39-1](/img/structure/B2794775.png)
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a biphenyl group, a hydroxypropyl group, and a phenylurea group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Urea is a common organic compound that is often used in fertilizers and has the formula (NH2)2CO. The hydroxypropyl group is a common functional group in organic chemistry with the formula -CH2-CHOH-CH3.
Molecular Structure Analysis
The molecular structure would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, it’s difficult to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity could be determined experimentally .科学的研究の応用
Environmental Fate of Phenylurea Herbicides
Phenylurea herbicides are extensively used for weed control in cereal crops. Their environmental impact, especially in soil and water, has raised concerns. Biodegradation plays a crucial role in the natural attenuation of these pollutants, with microbial degradation being a significant pathway. Advances in understanding the microbial aspects of phenylurea herbicide degradation, including metabolic pathways and factors influencing biodegradation, are crucial for managing their environmental footprint (Hussain et al., 2015).
Analytical and Bioanalytical Methods for Bilastine
Bilastine, a new generation antihistamine, offers a case study in the chemistry and pharmacodynamics of related compounds. Its analysis demonstrates the application of chemical analytical techniques to understand the pharmacokinetics and dynamics of novel therapeutic agents. This area of research highlights the importance of chemical analysis in drug development and the potential overlap with the analysis of other complex organic molecules (Sharma et al., 2021).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids, which share some structural similarities with the compound of interest through the presence of phenyl groups and functionalities, have been extensively studied for their antioxidant properties. This research illustrates the broader potential of phenylurea derivatives in contributing to understanding the antioxidant activity of compounds. Such insights could be valuable for exploring the potential biological activities of "1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea" and related molecules (Razzaghi-Asl et al., 2013).
Potential Therapeutic Applications
Although not directly related to the specified compound, research on similar molecules provides insights into potential therapeutic applications. Studies on acyclic nucleoside phosphonate analogues, for example, reveal the potential of specific compound classes to act as broad-spectrum antiviral agents. Such investigations underscore the importance of exploring the chemical and biological properties of phenylurea derivatives and analogues for potential medical applications (Naesens et al., 1997).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-22(26,16-23-21(25)24-20-10-6-3-7-11-20)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15,26H,16H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZRVESDVJYRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

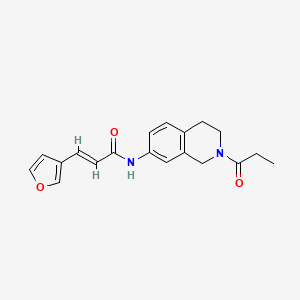
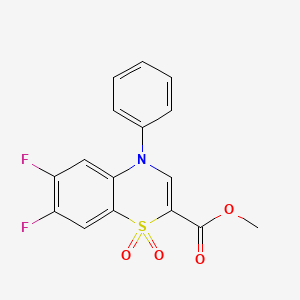
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/no-structure.png)
![6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2794697.png)
![N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2794700.png)
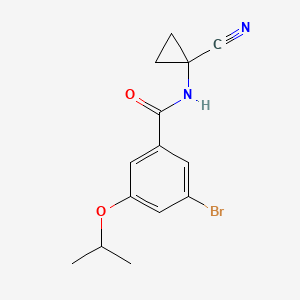
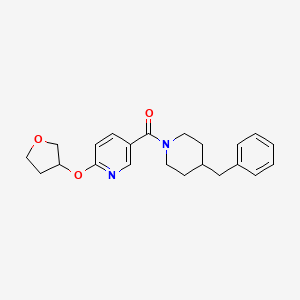
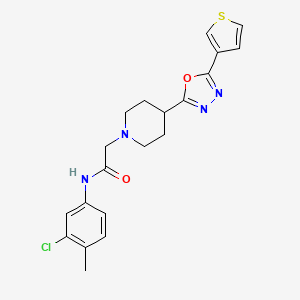
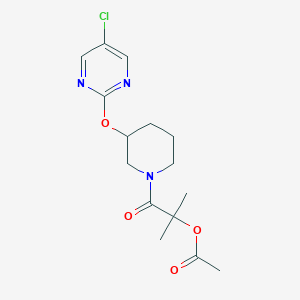
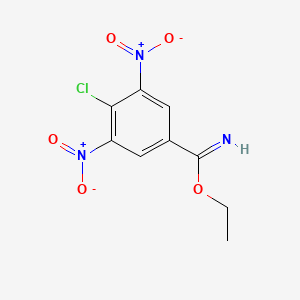
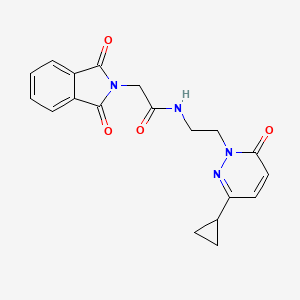
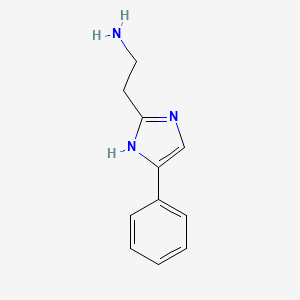
![[2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2794715.png)